molecular formula C8H16ClNO2 B13514649 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride

Cat. No.: B13514649
M. Wt: 193.67 g/mol
InChI Key: XVTWRMUFCAHQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under specific conditions. One common method includes the use of pyrrolidine and 4-chlorobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by acidification with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolidine ring provides a versatile scaffold for further functionalization, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-pyrrolidin-3-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H

InChI Key

XVTWRMUFCAHQJH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CCCC(=O)O.Cl

Origin of Product

United States

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